molecular formula C13H12O3 B1296919 (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid CAS No. 42882-19-9

(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid

Cat. No.: B1296919
CAS No.: 42882-19-9
M. Wt: 216.23 g/mol
InChI Key: GMVRVPYITUYSHB-UHFFFAOYSA-N
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Description

(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid is an organic compound characterized by a cyclopentenone ring substituted with a phenyl group and an acetic acid moiety

Scientific Research Applications

(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s used in proteomics research , which suggests it may be involved in protein-related processes.

Safety and Hazards

The compound is classified as an irritant . For more detailed safety and hazard information, please refer to the material safety data sheet (MSDS) provided by the supplier.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid typically involves the following steps:

    Formation of the Cyclopentenone Ring: This can be achieved through the cyclization of a suitable precursor, such as a diketone or an enone, under acidic or basic conditions.

    Phenyl Substitution:

    Acetic Acid Moiety Addition: The acetic acid group can be introduced through carboxylation reactions, often using Grignard reagents or organolithium compounds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different hydroxy derivatives.

    Substitution: The compound can participate in substitution reactions, where the phenyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions, including acidic or basic environments.

Major Products:

    Oxidation Products: Various carboxylic acids, ketones, and aldehydes.

    Reduction Products: Alcohols and hydroxy derivatives.

    Substitution Products: Compounds with different functional groups replacing the phenyl or other substituents.

Comparison with Similar Compounds

  • (5-Oxo-2-methyl-cyclopent-1-enyl)-acetic acid
  • (5-Oxo-2-ethyl-cyclopent-1-enyl)-acetic acid
  • (5-Oxo-2-phenyl-cyclopent-1-enyl)-propionic acid

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the cyclopentenone ring and the acetic acid moiety.
  • Unique Features: (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid is unique due to its specific phenyl substitution, which can influence its reactivity and biological activity.
  • Applications: While similar compounds may have overlapping applications, the specific structure of this compound can result in distinct properties and uses.

Properties

IUPAC Name

2-(5-oxo-2-phenylcyclopenten-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-12-7-6-10(11(12)8-13(15)16)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVRVPYITUYSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284880
Record name (5-Oxo-2-phenylcyclopent-1-en-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42882-19-9
Record name 42882-19-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39539
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5-Oxo-2-phenylcyclopent-1-en-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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